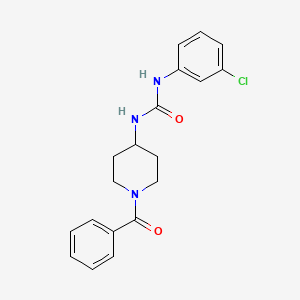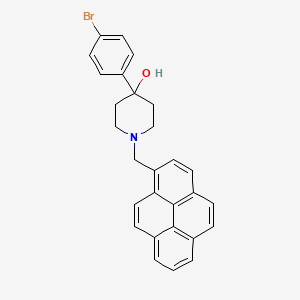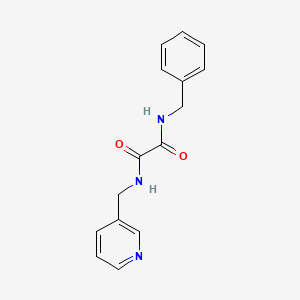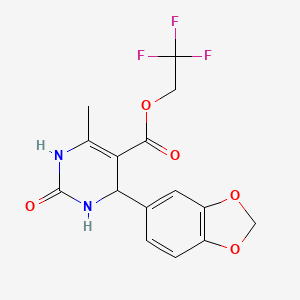![molecular formula C23H20ClNO3 B4958902 N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide CAS No. 346662-84-8](/img/structure/B4958902.png)
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide
Descripción general
Descripción
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide, also known as XNT, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. XNT is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of the cardiovascular system, immune response, and neurotransmission.
Mecanismo De Acción
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide selectively inhibits sGC, which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in the regulation of various physiological processes, including vasodilation, platelet aggregation, and neurotransmission. By inhibiting sGC, N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide reduces the production of cGMP, leading to a decrease in vasodilation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide has been shown to have various biochemical and physiological effects, including reducing blood pressure, improving cardiac function, reducing pulmonary artery pressure, and improving cognitive function. N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide is its selectivity towards sGC, which reduces the risk of off-target effects. N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide is also easy to synthesize and has good stability. However, N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide has poor solubility in water, which can limit its use in certain experiments. N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide also has a short half-life, which can make it difficult to maintain a consistent concentration in vivo.
Direcciones Futuras
There are several future directions for the research on N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide. One direction is to explore its potential therapeutic applications in other diseases, such as cancer and diabetes. Another direction is to develop more potent and selective sGC inhibitors based on the structure of N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide. Additionally, the development of novel drug delivery systems could improve the solubility and bioavailability of N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide, allowing for more effective use in vivo.
Conclusion:
In conclusion, N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide selectively inhibits sGC, leading to various biochemical and physiological effects. While N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide has some limitations, its potential therapeutic applications and ease of synthesis make it a promising candidate for future research.
Métodos De Síntesis
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide involves the reaction of 2-(2-chlorophenoxy)ethanol with 9H-xanthene-9-carboxylic acid, followed by the conversion of the resulting ester to the amide using acetic anhydride and pyridine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and neurodegenerative disorders. In cardiovascular diseases, N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide has been shown to reduce blood pressure, improve cardiac function, and prevent myocardial ischemia-reperfusion injury. In pulmonary hypertension, N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide has been shown to reduce pulmonary artery pressure and improve right ventricular function. In neurodegenerative disorders, N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c24-19-9-3-6-12-22(19)27-14-13-25-23(26)15-18-16-7-1-4-10-20(16)28-21-11-5-2-8-17(18)21/h1-12,18H,13-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHLQEOCTNAWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)NCCOC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218757 | |
| Record name | N-[2-(2-Chlorophenoxy)ethyl]-9H-xanthene-9-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide | |
CAS RN |
346662-84-8 | |
| Record name | N-[2-(2-Chlorophenoxy)ethyl]-9H-xanthene-9-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346662-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(2-Chlorophenoxy)ethyl]-9H-xanthene-9-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)



![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)
![1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)
